Product packaging for 4,4,4-Trifluoro-3-methylbutan-1-ol(Cat. No.:CAS No. 339-62-8)

4,4,4-Trifluoro-3-methylbutan-1-ol

Cat. No.: B3051466
CAS No.: 339-62-8
M. Wt: 142.12 g/mol
InChI Key: JHKAMWUCXKBJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,4,4-Trifluoro-3-methylbutan-1-ol (CAS 339-62-8) is a fluorinated organic compound with the molecular formula C5H9F3O and a molecular weight of 142.12 g/mol . Its structure features a four-carbon chain with a terminal alcohol group, a methyl branch on the third carbon, and a terminal trifluoromethyl group on the fourth carbon, as represented by the SMILES notation CC(CCO)C(F)(F)F . This specific arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly for introducing fluorine-containing motifs into target molecules. Fluorinated compounds like this one are of significant interest in various research fields, including medicinal chemistry, agrochemical development, and materials science, as the fluorine atom can dramatically alter a molecule's polarity, metabolic stability, and binding properties. As a building block, it can be utilized in the synthesis of more complex, high-value compounds for specialized research applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F3O B3051466 4,4,4-Trifluoro-3-methylbutan-1-ol CAS No. 339-62-8

Properties

IUPAC Name

4,4,4-trifluoro-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c1-4(2-3-9)5(6,7)8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAMWUCXKBJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298042
Record name 4,4,4-Trifluoro-3-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-62-8
Record name NSC120381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4-Trifluoro-3-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-3-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4,4,4 Trifluoro 3 Methylbutan 1 Ol and Its Analogs

General Strategies for the Synthesis of Fluoroalcohols

Fluoroalcohols are organic compounds characterized by an alcohol functional group with at least one carbon-fluorine bond. wikipedia.org These compounds often exhibit unique solvent properties. wikipedia.org The synthesis of fluoroalcohols can be broadly categorized, with numerous methods available for partially fluorinated alcohols, which are generally stable. wikipedia.org

Key general strategies include:

Deoxyfluorination of Aliphatic Alcohols: This method involves the conversion of alcohols to alkyl fluorides. Reagents like aminodifluorosulfinium tetrafluoroborates have been shown to be effective deoxofluorinating agents, often exhibiting greater selectivity and producing fewer elimination byproducts compared to traditional reagents like DAST. organic-chemistry.org

Decarboxylative Fluorination: Aliphatic carboxylic acids can be converted to their corresponding alkyl fluorides through radical fluorination. For instance, using Selectfluor® in an aqueous solution with a catalytic amount of AgNO3 allows for efficient fluorination under mild conditions. organic-chemistry.org

Use of Fluoroalcohol-Water Two-Phase Systems: The addition of organic reactants to aqueous solutions of hexafluoroisopropanol (HFIP) can create a two-phase system that facilitates reactions like Friedel–Crafts, even in the presence of significant amounts of water. rsc.org

Hydroxymethylation: This process introduces a hydroxymethyl group and can be achieved using formaldehyde (B43269) or its equivalents. google.com

It is important to note that most primary and secondary perfluoroalcohols are unstable. For example, trifluoromethanol (B75723) readily eliminates hydrogen fluoride (B91410) to form carbonyl fluoride in a reversible reaction. wikipedia.org

Targeted Synthetic Routes to 4,4,4-Trifluoro-3-methylbutan-1-ol

Several specific synthetic pathways have been developed to produce this compound. These routes often start from readily available precursors and employ various chemical transformations.

Multistep Preparations from Readily Available Precursors

A common approach involves a multistep synthesis starting from simple, commercially available chemicals. One patented method begins with 2-bromoethanol. The alcoholic hydroxyl group is first protected using 3,4-dihydropyran. The resulting compound is then used to prepare a Grignard reagent, which subsequently undergoes a coupling reaction with 2,2,2-trifluoroethyl methanesulfonate. The final step is a deprotection reaction to yield 4,4,4-trifluorobutanol. google.com

Another novel synthesis involves the substitution reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate, followed by a decarboxylation reaction to produce 4,4,4-trifluoroethyl butyrate (B1204436). This intermediate is then reduced to obtain the final product, 4,4,4-trifluorobutanol. google.com This method is noted for its use of inexpensive and readily available raw materials, convenient and safe operation, and high reaction yield. google.com

A practical synthesis for 4,4,4-trifluorocrotonaldehyde (B13457059), a versatile precursor, has also been established. This involves the reduction of ethyl 4,4,4-trifluorocrotonate with lithium aluminum hydride and aluminum trichloride, followed by oxidation of the resulting alcohol with manganese dioxide. rsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reagent Approaches)

Grignard reagents are pivotal in the synthesis of alcohols, including fluorinated variants. libretexts.org They react with carbonyl compounds to form new carbon-carbon bonds, yielding alcohols upon hydrolysis. libretexts.orgncert.nic.in For instance, Grignard reagents react with formaldehyde to produce primary alcohols, with other aldehydes to give secondary alcohols, and with ketones to form tertiary alcohols. libretexts.org

A specific method for synthesizing 4,4,4-trifluoro-1-butanol (B1295206) and its homologs utilizes a Grignard reagent. The process starts by reacting ethyl trifluoroacetate (B77799) with a Grignard reagent to prepare a benzyloxy-substituted alkyl-trifluoromethyl ketone. This ketone is then reduced, and the resulting compound is hydrolyzed to yield the target alcohol. google.com This approach avoids the use of environmentally harmful Freon raw materials and hazardous lithium aluminum hydride. google.com

Reduction Methodologies for Trifluoromethylated Carboxylic Acid Derivatives

The reduction of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis. researchgate.net Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. libretexts.orgchemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH4) is generally not strong enough for this transformation. libretexts.org

One documented method for producing 4,4,4-trifluorobutanol involves the reduction of 4,4,4-trifluoroacetic acid with lithium aluminum hydride at -78 °C. google.com Similarly, 4,4,4-trifluoro-butyric acid ethyl ester or the acid itself can be reduced using reagents like sodium borohydride/calcium chloride or lithium aluminum hydride under heating to generate 4,4,4-trifluorobutanol. google.com

The reduction of esters to primary alcohols can also be achieved with high yields using LiAlH4. libretexts.org A novel synthesis of 4,4,4-trifluorobutanol involves the reduction of 4,4,4-trifluoro ethyl butyrate with a reducing agent in the presence of a catalyst. google.com

Starting MaterialReducing Agent/ConditionsProductReference
4,4,4-Trifluoroacetic acidLithium aluminum hydride, -78 °C4,4,4-Trifluorobutanol google.com
4,4,4-Trifluoro-butyric acid ethyl esterSodium borohydride/calcium chloride or Lithium aluminum hydride, heating4,4,4-Trifluorobutanol google.com
4,4,4-Trifluoro ethyl butyrateReduction reagent, catalyst4,4,4-Trifluorobutanol google.com
Ethyl 4,4,4-trifluorocrotonateLithium aluminum hydride, aluminum trichloride4,4,4-Trifluorocrotyl alcohol rsc.org

Palladium-Catalyzed C-H Acylation with Alcohols

While direct palladium-catalyzed C-H acylation with alcohols for the synthesis of this compound is not explicitly detailed in the provided search results, related palladium-catalyzed reactions are of significant interest in organic synthesis. For example, palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids has been reported for the synthesis of benzylboronates. acs.org Also, thiazole (B1198619) N-oxides are utilized in palladium-catalyzed C-H arylations, which can proceed under mild conditions. wikipedia.org Acylation of alcohols with acyl halides, often catalyzed by bases, is a common method for ester synthesis. youtube.com

Asymmetric and Enantioselective Synthesis of Chiral this compound and Related Structures

The development of asymmetric and enantioselective methods is crucial for producing chiral molecules with specific biological activities. nih.gov The synthesis of chiral trifluoromethylated alcohols is an area of active research. researchgate.net

A notable advancement is the nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides. nih.govorganic-chemistry.orgacs.org This method allows for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced in a one-pot fashion to yield β-trifluoromethylated alcohols with excellent diastereoselectivity. nih.govorganic-chemistry.orgacs.org This strategy has been successfully applied to the late-stage trifluoroalkylation of complex, biologically active molecules. nih.gov

Another approach involves the organocatalytic vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones. This method, catalyzed by a bifunctional organocatalyst, produces chiral tertiary alcohols containing a trifluoromethyl group with good diastereoselectivity. nih.gov

Furthermore, a general method for the high-yielding asymmetric synthesis of chiral 3-alkyl-4-nitromethylchromans has been developed through cascade Barbas–Michael and acetalization reactions. rsc.org

MethodCatalyst/ReagentProduct TypeKey FeaturesReference
Asymmetric Reductive TrifluoroalkylationNickel catalyst, chiral ligandChiral β-trifluoromethyl alcoholsHigh yields, excellent diastereoselectivity, mild conditions nih.govorganic-chemistry.orgacs.org
Vinylogous Aldol ReactionBifunctional organocatalystChiral tertiary trifluoromethyl alcoholsGood diastereoselectivity nih.gov
Hiyama Cross-CouplingNickel catalystEnantioenriched α-trifluoromethyl alcohols and ethersHigh yields and enantioselectivity researchgate.net

Catalytic Asymmetric Strategies (e.g., Organocatalysis)

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional catalysts. acs.orgacs.org These small organic molecules can activate substrates in a variety of ways, leading to highly stereoselective transformations. acs.org In the context of synthesizing trifluoromethyl-containing chiral alcohols, organocatalysis provides a direct and efficient approach.

One prominent strategy involves the enantioselective aldol reaction of trifluoromethyl ketones. acs.org Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, can activate both the nucleophile and the electrophile, facilitating the formation of a new stereocenter with high enantiomeric excess. rsc.orgnih.gov For instance, the vinylogous aldol reaction of alkylidenepyrazolones with trifluoromethyl ketones, catalyzed by a bifunctional organocatalyst, yields chiral tertiary alcohols bearing a trifluoromethyl group with excellent diastereoselectivity and good to moderate enantioselectivity. acs.org

Another relevant organocatalytic method is the enantioselective α-trifluoromethylation of aldehydes and ketones. nih.gov This can be achieved through photoredox organocatalysis, where a chiral amine catalyst forms an enamine intermediate that reacts with a trifluoromethyl radical generated by a photocatalyst. nih.gov This method has been successfully applied to the α-trifluoromethylation of aldehydes with high enantioselectivity. nih.gov

While specific examples detailing the organocatalytic synthesis of this compound are not prevalent in the reviewed literature, the principles established in the synthesis of structurally similar trifluoromethylated alcohols provide a strong foundation for its potential synthesis. A plausible approach could involve the organocatalytic asymmetric reduction of a corresponding ketone, 4,4,4-trifluoro-3-methylbutan-2-one, or an asymmetric aldol reaction employing a trifluoromethyl ketone and a suitable aldehyde, followed by subsequent transformations.

Table 1: Examples of Organocatalytic Asymmetric Synthesis of Trifluoromethylated Alcohols

Catalyst TypeReaction TypeSubstratesProduct TypeKey FindingsReference
Bifunctional ThioureaVinylogous Aldol ReactionAlkylidenepyrazolones, Trifluoromethyl KetonesChiral Tertiary Trifluoromethyl AlcoholsModerate yields, excellent diastereoselectivity, moderate to good enantioselectivity. acs.org
Imidazolidinone / Iridium Photocatalystα-TrifluoromethylationAldehydes, Trifluoromethylating Agentα-Trifluoromethyl AldehydesHigh enantioselectivity (up to 99% ee). nih.gov
Takemoto-type ThioureaCross-Aldol ReactionAryl Ketones, Heteroaromatic Trifluoromethyl Ketone HydratesEnantioenriched α-Trifluoromethyl Tertiary AlcoholsGood to high yields and enantioselectivities. rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely used for the synthesis of enantiomerically pure compounds, including fluorinated molecules. cyu.frharvard.edu

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have proven to be highly effective in controlling stereoselectivity. cyu.fr These auxiliaries can direct alkylation, hydroxylation, or fluorination reactions of amide enolates with excellent diastereoselectivity. cyu.fr The high performance of these auxiliaries is attributed to the conformational rigidity they impart on the transition state, often through interactions involving the fluorine atoms. cyu.fr

Pseudoephedrine is another well-established chiral auxiliary that has been used to synthesize a wide range of chiral compounds, including carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu While its use is now more regulated, its synthetic utility has been significant. harvard.edu More recently, pseudoephenamine has been introduced as a practical alternative, demonstrating high diastereoselectivities in alkylation reactions, often exceeding those of pseudoephedrine. harvard.edu

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a carboxylic acid or an enone. The auxiliary would then direct a key bond-forming reaction, for example, the addition of a methyl group or the reduction of a ketone, to establish the desired stereochemistry at the C3 position. Subsequent removal of the auxiliary would yield the target alcohol. While specific literature on the application of a particular chiral auxiliary for this exact molecule is scarce, the general principles of chiral auxiliary-controlled synthesis of fluorinated alcohols are well-documented. acs.orgthieme-connect.com

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral AuxiliaryType of Reaction ControlledTypical SubstratesKey AdvantagesReference
Trifluoromethylated Oxazolidines (FOX)Alkylation, Hydroxylation, FluorinationAmide EnolatesExcellent diastereoselectivity, recoverable auxiliary. cyu.fr
PseudoephedrineAlkylationCarboxylic Acid DerivativesAccess to a wide range of enantiomerically enriched compounds. harvard.edu
PseudoephenamineAlkylationCarboxylic Acid DerivativesHigh diastereoselectivity, crystalline derivatives, not subject to the same regulations as pseudoephedrine. harvard.edu
SulfoxidesReduction of β-keto sulfoxides, C-C bond formationβ-Keto SulfoxidesHighly ordered transition states through metal coordination. thieme-connect.com

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.commdpi.com In the synthesis of fluorinated compounds, which can sometimes involve harsh reagents and conditions, applying green chemistry principles is particularly important. dovepress.comdovepress.com

Key green chemistry metrics used to evaluate the sustainability of a synthesis include the E-Factor (Environmental Factor), which is the mass ratio of waste to desired product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. mdpi.com An ideal synthesis strives for a low E-Factor and a PMI approaching 1. mdpi.comscientificupdate.com

In the context of synthesizing this compound, several green chemistry considerations can be applied. The use of catalytic methods, such as the organocatalytic strategies discussed in section 2.3.1, is inherently greener than stoichiometric approaches as it reduces waste. acs.org Biocatalysis, using enzymes to perform stereoselective transformations, represents another highly sustainable route, often proceeding under mild conditions in aqueous media. acs.org

The choice of solvents and reagents is also critical. Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly improve the environmental profile of a synthesis. mdpi.com Furthermore, the development of synthetic routes that start from renewable feedstocks is a key goal of green chemistry. scientificupdate.com For instance, the synthesis of trifluoromethylated monoterpene amino alcohols has been achieved from natural monoterpenoids, which are renewable starting materials. mdpi.com

While specific green chemistry metrics for the synthesis of this compound have not been reported, the general strategies of employing catalysis, benign solvents, and renewable starting materials provide a clear roadmap for developing a sustainable synthetic route.

Synthesis and Utility of Key Precursors for this compound

The synthesis of this compound relies on the availability of suitable precursors that can be efficiently converted to the target molecule. A key precursor is likely to be a molecule that already contains the trifluoromethyl group and a four-carbon backbone.

One such versatile precursor is 4,4,4-trifluorocrotonaldehyde . rsc.org This α,β-unsaturated aldehyde can undergo a variety of transformations, including enantioselective Michael additions. rsc.org For example, the organocatalytic Michael addition of various nucleophiles to 4,4,4-trifluorocrotonaldehyde, followed by reduction of the aldehyde, can lead to a range of chiral trifluoromethylated butanols. rsc.org The synthesis of 4,4,4-trifluorocrotonaldehyde itself can be achieved from ethyl 4,4,4-trifluorocrotonate through reduction and subsequent oxidation. rsc.org

Another important class of precursors are β-keto esters, such as ethyl 4,4,4-trifluoroacetoacetate . This compound can be synthesized and used as a building block for more complex trifluoromethylated molecules.

The synthesis of related trifluoromethylated butanols provides further insight into potential precursors. For example, a patented method for producing 4,4,4-trifluorobutanol starts from diethyl malonate and 2,2,2-trifluoroethyl p-toluenesulfonate . These are reacted to form 2-(2,2,2-trifluoroethyl)-diethyl malonate, which is then decarboxylated and reduced to the final alcohol.

A potential precursor for introducing the methyl group at the C3 position could be 3-methyl-1-butene . google.com Although not directly trifluoromethylated, this building block could potentially be incorporated into a synthetic route. Similarly, 1-butene-3,4-diol serves as a precursor for related butanediol (B1596017) structures. google.com

The utility of these precursors lies in their ability to be transformed into the target molecule through established chemical reactions. For instance, an organometallic addition of a methyl group to 4,4,4-trifluorocrotonaldehyde, followed by reduction, could be a viable route to this compound.

Table 3: Key Precursors and their Potential in the Synthesis of this compound

PrecursorChemical FormulaPotential Synthetic Route to Target CompoundReference
4,4,4-TrifluorocrotonaldehydeC₄H₃F₃OOrganocatalytic conjugate addition of a methyl group followed by reduction of the aldehyde. rsc.org
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃Could serve as a starting point for introducing the C3-methyl group and subsequent reduction of the ketone and ester functionalities.
Diethyl malonateC₇H₁₂O₄Can be alkylated with a trifluoroethyl group and subsequently modified to introduce the methyl group and reduce the ester.
2,2,2-Trifluoroethyl p-toluenesulfonateC₉H₉F₃O₃SA source for the trifluoroethyl moiety in alkylation reactions.
3-Methyl-1-buteneC₅H₁₀Could potentially be used in a hydroboration-oxidation sequence after trifluoromethylation or in a coupling reaction. google.com

Chemical Reactivity and Transformations of 4,4,4 Trifluoro 3 Methylbutan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle for various synthetic modifications, including esterification, etherification, and oxidation.

Esterification: 4,4,4-Trifluoro-3-methylbutan-1-ol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. google.com This is an equilibrium-driven process, and to achieve high yields of the ester, water is typically removed as it is formed. google.com The reaction stoichiometry is typically a 1:1 molar ratio of the alcohol and the carboxylic acid. researchgate.net

Another approach is transesterification, where the alcohol reacts with an existing ester in the presence of a catalyst to exchange the alcohol moiety. For instance, a structurally similar compound, 2,2,3,3,4,4,4-heptafluorobutanol, has been shown to undergo transesterification with isopropyl acetate (B1210297) under acidic conditions. researchgate.net It is expected that this compound would react similarly. The use of trifluoroacetic anhydride (B1165640) as an impelling agent can also facilitate the esterification of alcohols, even at room temperature. nih.gov

Table 1: Examples of Esterification Reactions
Reactant 1Reactant 2ConditionsProduct
Carboxylic AcidThis compoundAcid Catalyst (e.g., H₂SO₄), Heat4,4,4-Trifluoro-3-methylbutyl ester
Acyl ChlorideThis compoundBase (e.g., Pyridine)4,4,4-Trifluoro-3-methylbutyl ester
Acid AnhydrideThis compoundCatalyst (e.g., DMAP)4,4,4-Trifluoro-3-methylbutyl ester

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehyde: To obtain the corresponding aldehyde, 4,4,4-trifluoro-3-methylbutanal, a mild oxidizing agent and controlled reaction conditions are necessary. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. wikipedia.org To prevent further oxidation to the carboxylic acid, the aldehyde can be distilled off as it is formed. chemguide.co.uk

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from sodium dichromate and sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 4,4,4-trifluoro-3-methylbutanoic acid. wikipedia.orgkhanacademy.org This typically requires heating the reaction mixture under reflux with an excess of the oxidizing agent. chemguide.co.uk A combination of Selectfluor and sodium bromide has also been reported as an effective system for oxidizing primary alcohols to carboxylic acids. nih.gov

Table 2: Oxidation Products of this compound
Starting MaterialOxidizing AgentConditionsProduct
This compoundPCC, Dess-Martin periodinaneControlled, Anhydrous4,4,4-Trifluoro-3-methylbutanal
This compoundKMnO₄, Jones ReagentExcess oxidant, Reflux4,4,4-Trifluoro-3-methylbutanoic acid

Reduction: The primary alcohol functional group itself is generally not subject to reduction. However, it can be converted to other functional groups that can be reduced.

The oxygen atom of the hydroxyl group is nucleophilic and can participate in various substitution reactions. To enhance its reactivity, the hydroxyl group is often converted into a better leaving group, such as a tosylate, mesylate, or a halide.

For instance, the alcohol can be converted to an alkyl halide, such as 4,4,4-trifluoro-3-methyl-1-iodobutane, which can then undergo further nucleophilic substitution reactions. nih.gov The synthesis of such iodoalkanes can be achieved from the corresponding bromoalkane via a halogen exchange reaction with sodium iodide. This implies that the initial alcohol can be converted to a bromide, for example, using phosphorus tribromide (PBr₃).

Transformations Affecting the Trifluoromethyl Moiety and C-F Bonds

The trifluoromethyl group is known for its high stability, but under specific conditions, the C-F bonds can be activated to undergo transformations.

Selective defluorination of a trifluoromethyl group to a difluoromethyl or monofluoromethyl group is a challenging but valuable transformation. Recent research has focused on developing methods for the defluorinative functionalization of C(sp³)–F bonds. chemrxiv.org One strategy involves the generation of a difluoromethyl anion in a flow system, which can then be trapped by various electrophiles. chemrxiv.org While much of the research has focused on aromatic trifluoromethyl groups, the principles can be extended to aliphatic systems. The spontaneous defluorination of certain trifluoromethylphenols has been observed, suggesting that the electronic environment plays a crucial role in C-F bond activation. rsc.org

The robust nature of the trifluoromethyl group makes its conversion to other functionalities difficult, but several methods have been developed. These transformations often involve radical pathways or the use of highly reactive reagents.

For example, methods exist for the trifluoromethylation of aliphatic C-H bonds using reagents like bpyCu(CF₃)₃ under photolytic conditions, which tolerate alcohol functional groups. nih.govacs.org While this is the reverse of converting the trifluoromethyl group, it highlights the types of intermediates and conditions that could potentially be adapted for defluorinative functionalization. Another approach involves the deaminative trifluoromethylation of aliphatic primary amines, suggesting that if the alcohol in this compound were converted to an amine, further transformations at the trifluoromethyl group might be possible. chemrxiv.org

Derivatization and Functionalization Strategies for this compound

The primary alcohol group and the trifluoromethyl moiety of this compound make it a target for various chemical modifications. Derivatization strategies often focus on transforming the hydroxyl group or utilizing the chirality of the molecule to construct more complex structures.

A notable functionalization pathway involves the conversion of a closely related precursor, 2-amino-4,4,4-trifluoro-3-methylbutan-1-ol, into a cyclic carbamate. In one documented synthesis, this amino alcohol is treated with triphosgene (B27547) and a base, triethylamine, in a solvent like dichloromethane (B109758) (DCM) to yield an oxazolidin-2-one derivative. google.com This reaction proceeds by cyclization, where the amino and hydroxyl groups of the starting material react with the phosgene (B1210022) equivalent to form the heterocyclic ring. google.com The synthesis begins with the reduction of 2-amino-4,4,4-trifluoro-3-methylbutanoic acid using a reducing agent such as lithium aluminum hydride in tetrahydrofuran (B95107) (THF) to produce the crucial amino alcohol intermediate. google.com

This transformation is a key step, as the resulting oxazolidinone ring is a versatile scaffold for further chemical elaboration.

Synthesis of Complex Trifluoromethylated Scaffolds

The true synthetic utility of this compound is demonstrated when its derivatives are used to build elaborate, biologically relevant scaffolds. The trifluoromethyl group is a prized feature in medicinal chemistry, and this alcohol provides a route to incorporate it into larger, more complex molecules.

Following the formation of the 4-(1,1,1-trifluoropropan-2-yl)oxazolidin-2-one scaffold, further reactions can be carried out to create highly functionalized molecules. google.com For instance, this oxazolidinone can be attached to other heterocyclic systems, such as pyrimidines, to generate novel compounds with potential therapeutic applications. google.com A specific example is the synthesis of (R)-methyl 3-(2-fluoropyrimidin-4-yl)-2-oxooxazolidine-4-carboxylate, a complex molecule designed as a potential inhibitor for mutant isocitrate dehydrogenase (IDH), an enzyme implicated in certain cancers. google.com

The table below details the reaction to form a key oxazolidinone intermediate from the amino alcohol derivative.

Reactant 1Reactant 2BaseSolventProduct
2-Amino-4,4,4-trifluoro-3-methylbutan-1-olTriphosgeneTriethylamineDichloromethane (DCM)4-(1,1,1-Trifluoropropan-2-yl)oxazolidin-2-one
Data sourced from patent literature describing the synthesis of intermediates for mutant IDH inhibitors. google.com

Catalytic Applications of this compound in Organic Synthesis

Integration into Ligand Systems for Transition Metal Catalysis

Detailed studies on the integration of this compound into ligand systems for transition metal catalysis have not been identified in the surveyed scientific literature.

Mechanistic Investigations of Reactions Involving this compound

Specific mechanistic investigations detailing the reaction pathways of this compound are not readily found in published research.

Radical Intermediates in Electrochemical Transformations

While the electrochemistry of trifluoromethylated compounds is an active area of research, including the electrochemical oxidative trifluoromethylation of allyl alcohols, specific studies focusing on the radical intermediates generated from this compound during electrochemical transformations are not available in the current body of scientific literature. acs.org

Ligand Substitution Mechanisms in Related Fluorinated Alcohol Complexes

The exchange of ligands in metal complexes is a fundamental reaction in coordination chemistry, with mechanisms that are broadly categorized as associative, dissociative, or interchange. dalalinstitute.com The specific pathway taken by a complex involving a fluorinated alcohol ligand, such as this compound, is influenced by a combination of electronic and steric factors, the nature of the metal center, and the reaction conditions. While specific kinetic studies on complexes of this compound are not extensively documented in the literature, the principles of ligand substitution can be understood by examining related fluorinated alcohol and alkoxide complexes.

General Mechanisms of Ligand Substitution:

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first departs from the coordination sphere of the metal, forming an intermediate with a lower coordination number. This is typically the rate-determining step. Subsequently, the incoming ligand coordinates to the metal center. This mechanism is often favored in sterically crowded complexes and results in a positive entropy of activation (ΔS‡). dalalinstitute.com

Associative (A) Mechanism: In this pathway, the incoming ligand first binds to the metal complex, forming a higher-coordination-number intermediate. The leaving group then departs in a second step. This mechanism is common for coordinatively unsaturated complexes, such as 16-electron square planar complexes, and is characterized by a negative entropy of activation. wikipedia.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate. The interchange mechanism is further classified as either associative-interchange (Iₐ) or dissociative-interchange (Iₔ), depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving ligand in the transition state. dalalinstitute.com

Influence of Fluorination on Ligand Substitution:

The presence of trifluoromethyl groups, as in this compound, imparts unique electronic and steric properties to the ligand that significantly influence the kinetics and mechanism of ligand substitution.

Electronic Effects: The strong electron-withdrawing nature of the CF₃ group increases the acidity of the alcohol proton, making the corresponding alkoxide a weaker donor compared to its non-fluorinated analog. This can weaken the metal-oxygen bond, potentially favoring a dissociative pathway. Studies on Co(III)-Schiff base complexes have shown that equatorial ligands with electron-withdrawing fluorine groups can lead to slower ligand substitution kinetics, making the complexes more inert. nih.gov

Steric Effects: The steric bulk of the ligand plays a crucial role. The methyl group adjacent to the trifluoromethyl group in this compound contributes to steric hindrance around the coordinating oxygen atom. Increased steric bulk around the metal center generally favors a dissociative mechanism by relieving steric strain in the transition state. dalalinstitute.com Conversely, for an associative pathway to be viable, the metal center must be accessible to the incoming ligand.

Studies on Related Fluorinated Complexes:

Research on transition metal complexes with other fluorinated alkoxide ligands provides insight into the likely behavior of complexes with this compound. For instance, studies on late transition metal complexes with highly fluorinated alkoxide ligands have been conducted to understand their synthesis and reactivity. acs.org

In the case of five-coordinate cobalt(II) complexes, which are relevant as potential intermediates in substitution reactions, ligand exchange kinetics have been investigated. For example, the exchange of 2,6-lutidine N-oxide on a five-coordinate cobalt(II) center was found to be independent of the free ligand concentration, which is characteristic of a dissociative (D) or dissociative-interchange (Iₔ) mechanism. rsc.orgrsc.org

The table below presents kinetic data for ligand substitution in a related cobalt(III) complex, highlighting the impact of the ligand structure on the reaction rates. While not involving fluorinated alcohols directly, it demonstrates the principles of how ligand properties influence substitution kinetics.

ComplexEntering Ligandk_obs (s⁻¹) at 37 °CMechanism
[Co(salen)(NH₃)₂]⁺MeIm1.2 x 10⁻³Dissociative
[Co(salen)(3-F-BnNH₂)₂]⁺MeIm2.5 x 10⁻⁵Dissociative
Data adapted from reference nih.gov. Salen = N,N'-bis(salicylidene)ethylenediamine, MeIm = 1-methylimidazole, 3-F-BnNH₂ = 3-fluorobenzylamine.

The data shows that the complex with the bulkier, and in this case fluorinated, benzylamine (B48309) ligand undergoes significantly slower substitution, consistent with the electronic effects of the fluorine substituent influencing the stability of the complex. nih.gov For a complex of this compound, a combination of the electron-withdrawing CF₃ group and the steric hindrance from the adjacent methyl group would likely lead to a preference for a dissociative or dissociative-interchange mechanism for ligand substitution.

Advanced Research Applications of 4,4,4 Trifluoro 3 Methylbutan 1 Ol As a Versatile Building Block

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center adjacent to a trifluoromethyl group makes 4,4,4-Trifluoro-3-methylbutan-1-ol a significant chiral building block in asymmetric synthesis. nih.gov Chiral molecules are crucial in the development of pharmaceuticals and other bioactive compounds, as different enantiomers can exhibit vastly different biological activities. The synthesis of enantiomerically pure compounds is a primary goal of modern organic chemistry, and the use of chiral building blocks is a fundamental strategy to achieve this. nih.gov

The enantioselective synthesis of molecules containing trifluoromethylated stereogenic centers is of particular interest. rsc.org Organocatalytic methods, for example, have been successfully employed for the 1,4-addition to precursors like 4,4,4-trifluorocrotonaldehyde (B13457059), which can then be reduced to chiral alcohols such as this compound. rsc.orgrsc.org These reactions often yield products with high optical purity, providing access to specific stereoisomers. rsc.org

The development of methods for the large-scale preparation of enantiomerically pure trifluoromethylated compounds is an active area of research. nih.gov For instance, strategies involving recyclable chiral auxiliaries have been developed for the asymmetric synthesis of related trifluorinated amino acids, highlighting the importance of chiral fluorinated building blocks in producing significant quantities of these valuable compounds. nih.gov

Applications as a Synthetic Intermediate in Medicinal Chemistry Research

The introduction of trifluoromethyl groups into organic molecules can significantly alter their physical, chemical, and biological properties. This has made trifluoromethylated compounds highly sought after in medicinal chemistry for the design of novel therapeutic agents.

Trifluoromethylated heterocycles are a prominent class of compounds in medicinal and agricultural chemistry. researchgate.net The trifluoromethyl group can enhance properties such as metabolic stability and binding affinity. researchgate.netnih.gov this compound can serve as a precursor to various trifluoromethylated heterocyclic systems. Through a series of chemical transformations, the alcohol functionality can be modified and cyclized to form rings such as tetrahydrofurans, pyridines, and triazoles containing the trifluoromethyl-methyl-ethyl side chain. researchgate.net

The synthesis of these heterocycles can be achieved through various strategies, including intramolecular cyclization of appropriately functionalized derivatives of this compound. Direct trifluoromethylation methods are also being explored, though the use of pre-functionalized building blocks often provides better control over regioselectivity. nih.gov

Heterocyclic SystemSynthetic Strategy from CF3-Containing PrecursorsReference
TetrahydrofuransHeterocyclization of trifluoromethylated 1,4-diols researchgate.net
PyridinesSynthesis from acyclic components like ethyl trifluoroacetate (B77799) researchgate.net
1,2,3-Triazoles1,3-dipolar cycloaddition of trifluoroacetonitrile researchgate.net

Fluorinated building blocks are instrumental in the construction of complex molecular scaffolds with potential biological activity. This compound can be utilized as an intermediate in the synthesis of such scaffolds. For example, it can be a fragment in the synthesis of inhibitors for enzymes like monoamine oxidase B (MAO-B), which are targets for neurodegenerative diseases. rsc.orgchemicalbook.com

The synthesis of trifluoromethylated amino alcohols, which are structurally related to this compound, has been shown to be a viable route to new bioactive compounds. mdpi.com These amino alcohols can be incorporated into larger molecules to create novel drug candidates. The unique properties conferred by the trifluoromethyl group can lead to improved efficacy and pharmacokinetic profiles. mdpi.com

Utilization in Materials Science Research

The influence of fluorine atoms on the properties of materials is significant, leading to applications in polymers, liquid crystals, and semiconductors. The trifluoromethyl group in this compound makes it a candidate for the development of new materials with tailored properties. nih.govrsc.orgbeilstein-journals.org

Fluorinated polymers and surfactants exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a primary application, it can be chemically modified to produce monomers suitable for polymerization. For instance, the alcohol group can be converted into an acrylate (B77674) or methacrylate, which can then undergo free-radical polymerization to yield fluorinated polymers.

The resulting polymers, incorporating the trifluoromethyl-methyl-ethyl side chain, would be expected to have low surface energy and hydrophobicity. These properties are desirable for applications such as protective coatings, low-friction surfaces, and specialized membranes. Similarly, by attaching a hydrophilic head group to the 4,4,4-trifluoro-3-methylbutyl chain, novel fluorinated surfactants with specific aggregation behaviors could be synthesized. chembk.com

The incorporation of trifluoromethyl groups is a well-established strategy in the design of liquid crystal materials. nih.govtcichemicals.com The strong dipole moment and steric bulk of the CF3 group can influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystals. nih.gov this compound can be used as a chiral dopant or as a starting material for the synthesis of new chiral liquid crystal molecules. The chirality of the butanol derivative can induce helical twisting in nematic phases, leading to the formation of cholesteric phases, which have applications in displays and sensors. tcichemicals.com

In the realm of semiconductor materials, fluorinated compounds are used to modify the electronic properties of organic semiconductors. chemicalbook.com The electron-withdrawing nature of the trifluoromethyl group can lower the energy levels of the molecular orbitals, which can be advantageous for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While not a direct component, derivatives of this compound could be synthesized and incorporated into larger conjugated systems to fine-tune their semiconductor properties. chemicalbook.com

Post-Synthetic Modification (PSM) of Hybrid Materials Incorporating Trifluoromethylated Components

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of pre-synthesized porous materials like metal-organic frameworks (MOFs) and other hybrid organic-inorganic materials. This technique allows for the introduction of new chemical functionalities onto the material's surface or within its pores, thereby tailoring its properties for specific applications without altering the underlying framework.

While direct examples of this compound in PSM are not extensively documented in peer-reviewed literature, its chemical structure makes it a prime candidate for such applications. The primary alcohol group can readily participate in esterification reactions with carboxylic acid functionalities present on the organic linkers of MOFs or other hybrid materials. This covalent modification would permanently tether the trifluoromethyl-containing moiety to the material.

The incorporation of the trifluoromethyl group via PSM can impart significant changes to the material's properties:

Enhanced Hydrophobicity: The highly non-polar nature of the CF3 group can dramatically increase the hydrophobicity of the material's surface. This is particularly useful for applications such as water-resistant coatings, membranes for gas separation where water vapor is undesirable, and for creating selective adsorption sites.

Modified Pore Environment: In porous materials, the introduction of the bulky and electron-rich trifluoromethyl group can alter the size, shape, and chemical environment of the pores. This can lead to enhanced selectivity in gas storage and separation, as well as in heterogeneous catalysis.

Improved Chemical Stability: The strong carbon-fluorine bonds can enhance the chemical and thermal stability of the functionalized material.

The general process for such a modification would involve reacting the hybrid material, which contains available carboxylic acid groups, with this compound under acidic conditions, a classic Fischer esterification. masterorganicchemistry.com The reaction could be driven to completion by removing the water byproduct.

Potential PSM Reaction Reactants Functional Group Introduced Anticipated Property Change
Fischer EsterificationMOF with -COOH linkers, this compound-COO-CH2-CH(CH3)-CF3Increased hydrophobicity, modified pore chemistry

This approach allows for the precise engineering of material properties, and the use of chiral building blocks like this compound could also introduce stereoselectivity in catalytic or separation applications.

Contributions to Agrochemistry Research as a Synthetic Intermediate

The trifluoromethyl group is a common feature in a wide range of modern agrochemicals, including herbicides, fungicides, and insecticides. Its presence can enhance the efficacy, metabolic stability, and bioavailability of the active ingredient. This compound serves as a valuable synthetic intermediate for the construction of these complex molecules.

Although direct, large-scale commercial synthesis of a specific agrochemical from this particular alcohol may not be publicly disclosed, its utility can be inferred from the known synthesis of related compounds and the reactivity of its functional groups. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. These oxidized derivatives are versatile precursors for a variety of heterocyclic structures that form the core of many agrochemicals.

For instance, trifluoromethyl-substituted pyran and pyridine (B92270) derivatives are key components in several commercial herbicides. The synthesis of such heterocycles often involves the condensation of a trifluoromethyl-containing carbonyl compound with other reagents. A patent for the preparation of pyridine carbodithioate herbicides, for example, utilizes a related compound, methyl 4,4,4-trifluoro-3-oxo-butanethioate, as a starting material. google.com The oxidation of this compound to the corresponding aldehyde, 4,4,4-trifluoro-3-methylbutanal, would provide a similar building block for such cyclization reactions.

Furthermore, a Chinese patent highlights the utility of 4,4,4-trifluorobutanol in preparing lactone and lactam analogs that exhibit activity as central nervous system depressors and immunizing agents, showcasing the broader potential of such fluorinated alcohols in creating biologically active compounds. google.com Research into novel insecticides has also utilized trifluorobutene derivatives to synthesize active methylxanthine compounds. sioc-journal.cn

The table below outlines potential synthetic transformations of this compound and the resulting intermediates that are valuable in agrochemical research.

Reaction Product Potential Application in Agrochemical Synthesis
Oxidation4,4,4-Trifluoro-3-methylbutanalPrecursor for heterocyclic synthesis (e.g., pyridines, pyrans)
Oxidation4,4,4-Trifluoro-3-methylbutanoic acidBuilding block for amides, esters, and other derivatives
Conversion to Alkyl Halide1-Halo-4,4,4-trifluoro-3-methylbutaneIntermediate for nucleophilic substitution reactions

The availability of chiral this compound is particularly significant, as the stereochemistry of agrochemicals can have a profound impact on their biological activity and environmental profile. The use of enantiomerically pure building blocks can lead to the development of more potent and selective agrochemicals with reduced off-target effects.

Analytical and Spectroscopic Research Methodologies for 4,4,4 Trifluoro 3 Methylbutan 1 Ol Characterization

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular framework and functional groups present in 4,4,4-Trifluoro-3-methylbutan-1-ol.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Vibrations and Hydrogen Bonding

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. nih.gov For this compound, these methods provide key insights into its functional groups and intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum of a related compound, tert-Butyldiphenyl(4,4,4-trifluoro-3-methylbutoxy)silane, shows characteristic absorption bands. rsc.org For instance, the presence of C-H bonds in the methyl and methylene (B1212753) groups gives rise to stretching vibrations in the 2850-3000 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl (CF₃) group are typically observed in the 1000-1400 cm⁻¹ range. rsc.org A broad absorption band in the 3200-3600 cm⁻¹ region in the spectrum of this compound would be indicative of the O-H stretching vibration, with its broadness suggesting the presence of intermolecular hydrogen bonding.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C-C backbone and the symmetric vibrations of the CF₃ group would be expected to yield distinct signals in the Raman spectrum. By analyzing the shifts in the O-H stretching frequency upon dilution or changes in temperature, the strength and nature of hydrogen bonding can be further investigated.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching (Hydrogen-bonded)3200-3600 (broad)
C-H (sp³)Stretching2850-3000
C-FStretching1000-1400 (strong)
C-OStretching1050-1200

Nuclear Magnetic Resonance (NMR) Studies for Detailed Structural and Stereochemical Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, one would expect distinct signals for the hydroxyl proton (OH), the methylene protons adjacent to the alcohol (CH₂-OH), the methine proton (CH), the methyl protons (CH₃), and the methylene protons adjacent to the CF₃ group (CH₂-CF₃). The chemical shifts and coupling patterns (multiplicity) of these signals provide a detailed map of the proton environment. For example, the signal for the CH₂-OH protons would likely appear as a triplet due to coupling with the adjacent methylene group. chemicalbook.comchemicalbook.comstackexchange.com

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In this compound, four distinct signals would be anticipated for the four carbon atoms in the main chain. The carbon attached to the highly electronegative fluorine atoms (the CF₃ carbon) would exhibit a characteristic quartet in the proton-coupled spectrum due to ¹J(C-F) coupling. nih.gov

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. icpms.czwikipedia.org The ¹⁹F NMR spectrum of this compound would show a signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment, and its multiplicity can provide information about coupling to nearby protons. For instance, coupling to the vicinal methine proton would result in a doublet. rsc.org

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J, Hz)
¹HOH: variable, CH₂OH: ~3.7, CH: ~2.3, CH₂: ~1.8, CH₃: ~1.1s (or t), t, m, m, d³J(H,H) ≈ 7
¹³CC-OH: ~60, C-CH: ~35, C-CF₃: ~30, C(CF₃): ~125 (q)-¹J(C,F) ≈ 280
¹⁹F~ -70 to -75d³J(F,H) ≈ 8

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, MS is used to confirm the successful synthesis of the target molecule by identifying its molecular ion peak. nih.govnist.gov Fragmentation patterns observed in the mass spectrum can also offer structural information, as specific bonds break in predictable ways. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing reaction mixtures, allowing for the separation of components before their detection by the mass spectrometer. nih.govgovinfo.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating mixtures and assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

For chiral versions of this compound, determining the enantiomeric excess (ee) is critical. This is achieved using chiral chromatography, where a chiral stationary phase is used to separate the enantiomers. nih.govnih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their quantification. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. youtube.comrsc.org

Development of Novel Analytical Protocols for this compound and its Complex Derivatives

As the use of this compound and its derivatives expands, there is an ongoing need to develop new and improved analytical methods. This includes creating more sensitive and efficient chromatographic methods for trace analysis and the separation of complex mixtures. Furthermore, the development of novel NMR pulse sequences and hyphenated techniques (e.g., LC-NMR-MS) can provide even more detailed structural and quantitative information, facilitating a deeper understanding of the properties and applications of these important fluorinated compounds.

Theoretical and Computational Studies of 4,4,4 Trifluoro 3 Methylbutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods model the electronic distribution within a molecule, which governs its geometry, energy, and chemical properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. acs.orgrsc.org

Ab Initio Methods: These methods calculate molecular properties from first principles, using only fundamental physical constants, without reliance on experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. nih.govhuji.ac.il For fluorinated compounds, ab initio calculations have been successfully used to determine anharmonic vibrational spectra and study hydrogen bonding networks, providing reliable potential energy surfaces when appropriate levels of theory are used. huji.ac.il

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that determines the electronic structure of a system based on its electron density. nih.gov Functionals like B3LYP and M06-2X are commonly paired with basis sets such as 6-311++G(d,p) to perform geometry optimizations and frequency analyses. nih.govresearchgate.net DFT is often chosen for its balance of computational cost and accuracy, making it suitable for studying the electronic structure, bonding nature, and thermodynamic properties of complex molecules, including those with halogen substitutions. researchgate.netuniautonoma.edu.co For instance, DFT studies on halogenated compounds have been used to analyze bond orders, natural bond orbitals (NBO), and molecular electrostatic potential (MEP) to understand how substituents affect molecular stability and reactivity. researchgate.net

For 4,4,4-Trifluoro-3-methylbutan-1-ol, these calculations would begin with a geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of electronic properties can be calculated to describe its reactivity.

Table 1: Representative Calculated Electronic Properties for a Fluorinated Alcohol Note: Data presented below is illustrative for a related fluorinated compound, Trifluoromethyl Methyl Ether, to demonstrate typical computational outputs, as specific peer-reviewed data for this compound is not available.

PropertyDescriptionRepresentative ValueSource Analogy
Heat of Formation (ΔfH°₂₉₈) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.-173.2 ± 2.0 kcal/mol austinpublishinggroup.com
Bond Dissociation Energy (C-H) The energy required to break a specific C-H bond homolytically.100.9 kcal/mol austinpublishinggroup.com
Dipole Moment A measure of the net molecular polarity arising from the charge distribution.2.5 - 3.0 D chemscene.com
Natural Bond Orbital (NBO) Charges A method for calculating the localized charge on each atom.C(CF₃): ~+0.8, F: ~-0.3 researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. bluelaze.com

Calculated vibrational frequencies are crucial for assigning experimental spectral bands to specific molecular motions. bluelaze.com However, theoretical frequencies calculated using the harmonic oscillator approximation are often systematically higher than experimental values. To correct for this, computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. bluelaze.com For complex molecules, this computational analysis is indispensable for interpreting the vibrational spectra. Studies on fluorinated molecules have shown that methods like B3PW91 with a large basis set can provide reasonable agreement between calculated and measured spectra. bluelaze.com

Similarly, NMR chemical shifts and coupling constants can be predicted. For fluorinated compounds, calculating ¹⁹F NMR parameters is particularly valuable. Theoretical methods can help unravel complex through-space scalar couplings, such as those mediated by hydrogen bonds involving fluorine, which can be observed in 2D NMR experiments. mdpi.com

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a P-F Bond Note: This table uses data for Sarin, a molecule containing a phosphorus-fluorine bond, to illustrate the typical accuracy of such predictions. The principle applies to the C-F bonds in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Description of MotionSource Analogy
P-F Stretch~820~840Stretching of the phosphorus-fluorine bond. bluelaze.com

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a single, static minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations, especially those with rotatable bonds like this compound.

Molecular Dynamics (MD) Simulations model the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion, MD simulations provide a detailed picture of molecular behavior, including conformational transitions, solvent interactions, and aggregation. nih.govmdpi.com For a fluorinated alcohol, an MD simulation in a solvent like water could reveal how the molecule is solvated, the stability of intramolecular hydrogen bonds, and its tendency to form aggregates at different concentrations. nrel.gov Such simulations are vital for bridging the gap between static molecular structures and dynamic macroscopic properties.

Table 3: Representative Conformational Data for Fluorinated Alkanes Note: The data below is based on findings for 1,3-difluorinated alkanes to illustrate how different conformers are analyzed and their relative energies are reported.

Conformer TypeKey Dihedral Angles (F-C-C-C)Relative Free Energy (Gas Phase)DescriptionSource Analogy
gg(l) Both gauche (~60°)0.0 kcal/mol (most stable)A bent conformation often stabilized by hyperconjugation. acs.org
ag One anti (~180°), one gauche (~60°)+1-2 kcal/molAn extended conformation. acs.org
gg(u) Both gauche, opposite signs+2-3 kcal/molA less stable bent form due to dipole repulsion. acs.org

Mechanistic Insights from Computational Studies

Computational chemistry is an invaluable tool for exploring reaction mechanisms, providing a detailed view of how chemical transformations occur. youtube.comnih.gov

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most likely pathway from reactants to products. A key aspect of this is locating the transition state (TS) , which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. ucsb.edufiu.edu

Methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) are used to find an initial guess for the TS geometry, which is then fully optimized. ucsb.edu A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The calculated energy difference between the reactants and the transition state gives the activation energy, a critical parameter for predicting reaction rates. For example, the mechanism of Cl-initiated oxidation of trifluoromethyl methyl ether was elucidated by calculating the barrier heights for different reaction channels, revealing that H-abstraction was the most favorable pathway. austinpublishinggroup.com

Table 4: Example of Calculated Activation Energies for a Reaction Involving a Fluorinated Compound Note: This data is for the reaction of Trifluoromethyl Methyl Ether with a Chlorine atom, illustrating how computational chemistry can compare different reaction pathways.

Reaction ChannelDescriptionCalculated Activation Energy (kcal/mol)ConclusionSource Analogy
R1 H-abstraction from the methyl group0.37Dominant pathway austinpublishinggroup.com
R2 C-O bond cleavage (CF₃ side)76.08Highly unfavorable austinpublishinggroup.com
R3 C-O bond cleavage (CH₃ side)60.21Unfavorable austinpublishinggroup.com

Analysis of Intermediates and Reaction Selectivity

Beyond transition states, computational studies can characterize the structures and stabilities of reaction intermediates. In complex, multi-step reactions, understanding these intermediates is crucial. For instance, in the reaction of the fluoromethylene radical with nitrogen dioxide, calculations identified multiple stable isomers and the pathways connecting them, revealing that the most abundant product forms from a specific, energy-rich adduct. nih.gov

Furthermore, computational analysis can predict reaction selectivity, such as regioselectivity or stereoselectivity. In reactions involving the creation of a new chiral center, such as in the synthesis of fluorinated quaternary carbons, computational models can help explain why one stereoisomer is formed preferentially over another. rsc.org This predictive power is essential for designing efficient and selective synthetic routes for complex molecules like this compound.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO/LUMO) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack.

Frontier Molecular Orbital (HOMO and LUMO) theory is crucial for predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

In the case of this compound, the HOMO would likely be localized on the oxygen atom of the alcohol, as its lone pair electrons are the most energetic and available for donation. The LUMO, on the other hand, would be expected to be distributed around the antibonding orbitals associated with the C-F bonds of the trifluoromethyl group, given its strong electron-withdrawing nature. The precise energy values of the HOMO, LUMO, and the resulting energy gap would require specific quantum chemical calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Energy (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: The values in this table are hypothetical and would need to be determined through computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and understanding the stabilization arising from these interactions.

The key interactions in NBO analysis are the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy value (E(2)). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (O)σ* (C-C)
LP (O)σ* (C-H)
σ (C-H)σ* (C-F)
σ (C-C)σ* (C-F)

Note: The values in this table are hypothetical and would need to be determined through computational studies.

Future Directions and Emerging Research Avenues for 4,4,4 Trifluoro 3 Methylbutan 1 Ol in Chemical Research

Development of More Sustainable and Atom-Economical Synthetic Strategies

The future synthesis of 4,4,4-Trifluoro-3-methylbutan-1-ol is increasingly focused on green chemistry principles, aiming for routes that are not only efficient but also environmentally benign. Traditional methods for creating fluorinated compounds can sometimes rely on harsh reagents or produce significant waste. chemrevlett.com Future strategies are geared towards overcoming these limitations.

Key objectives for sustainable synthesis include:

Minimizing Waste: Developing synthetic pathways that avoid the need for pre-functionalization of substrates, thereby reducing the number of steps and the amount of waste generated. chemrevlett.com

Recyclable Solvents and Catalysts: Employing solvents that can be mechanically recovered and reused, alongside catalysts that are efficient and recyclable. google.com

Enhanced Safety and Simplicity: Designing operational procedures that are safe, simple to execute, and suitable for industrial-scale production. google.comgoogle.com

Patented methods for structurally similar compounds, such as 4,4,4-trifluorobutanol, provide a blueprint for these goals. One such method involves the reaction of diethyl malonate with a trifluoroethyl precursor, followed by decarboxylation and reduction, a process noted for its high yield and the recyclability of its solvent. google.com Another approach uses a Grignard reagent in a coupling reaction, which avoids the use of expensive reagents like trifluoroacetic acid. google.com Adapting these principles to the synthesis of this compound is a primary goal for future research.

Table 1: Comparison of Synthetic Strategy Goals

Feature Traditional Approaches Emerging Sustainable Strategies
Starting Materials Often complex and expensive Inexpensive and readily available
Reaction Steps Multi-step, may require pre-functionalization Fewer steps, direct functionalization
Reagents May use harsh or hazardous reagents Milder conditions, safer reagents
Atom Economy Moderate to low High, minimizing waste byproducts

| Solvent Use | Often single-use | Recyclable and environmentally friendly |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The hydroxyl (-OH) and trifluoromethyl (-CF3) groups of this compound are key to its reactivity, and future research will undoubtedly focus on leveraging these features in novel ways. While the compound serves as a building block, exploring its direct participation in new catalytic transformations is a burgeoning field.

One promising avenue is the deoxytrifluoromethylation of the alcohol. This class of reaction, which replaces a hydroxyl group with a trifluoromethyl group, has a significant impact on modern medicine. princeton.edu A recently developed copper metallaphotoredox-mediated method allows for the direct deoxytrifluoromethylation of various alcohols, converting them into valuable C(sp³)–CF3 bonded structures. princeton.edu Applying this transformation to this compound could generate novel gem-bis(trifluoromethyl) motifs, which are of great interest in chemical research.

Another area of exploration is the O-trifluoromethylation of the alcohol group to form a trifluoromethyl ether (-OCF3). This functional group is increasingly sought after for its high metabolic stability and lipophilicity. chemrevlett.com Modern methods, such as electrochemical oxidative O-trifluoromethylation, offer an efficient and environmentally friendly route to these ethers, avoiding the need for substrate pre-functionalization. chemrevlett.com

Further research into the catalytic activation of the C-F bonds within the trifluoromethyl group, though challenging, could unlock entirely new synthetic pathways and lead to unprecedented molecular architectures.

Advanced Applications in Emerging Interdisciplinary Fields

The unique properties conferred by the trifluoromethyl group make this compound a prime candidate for creating novel molecules for interdisciplinary applications, particularly in agrochemicals and materials science.

In agrochemical research , fluorinated compounds are known to exhibit potent biological activity. Research on trifluorobutene-substituted methylxanthines has demonstrated good insecticidal and fungicidal properties. sioc-journal.cn For instance, certain compounds showed a 70% lethality rate against the pest Mythimna separata and up to an 80% lethality rate against Plutella xylostella. sioc-journal.cn By using this compound as a synthon, researchers can design and synthesize new classes of potential pesticides with improved efficacy and tailored properties.

In materials science , the incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers and other materials, enhancing thermal stability, chemical resistance, and surface properties (e.g., hydrophobicity). The future application of this compound in this field could involve its use as a monomer or additive in the creation of advanced fluoropolymers, liquid crystals, or specialized coatings.

Integration into Supramolecular Chemistry and Nano-science Research

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. The trifluoromethyl group is a powerful tool in this field due to its unique electronic properties and its ability to participate in weak intermolecular interactions, such as C–H···F–C bonds. researchgate.net These interactions are crucial in controlling the three-dimensional arrangement of molecules in crystals and other organized systems. researchgate.net

This compound is an ideal candidate for designing new supramolecular structures for several reasons:

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor.

Fluorine Interactions: The trifluoromethyl group can engage in dipole-dipole interactions and weak hydrogen bonds, influencing molecular packing.

Chirality: The inherent chirality of the molecule can be used to direct the formation of complex, non-centrosymmetric, or helical supramolecular assemblies.

Future research could see this compound used as a building block for creating functional nano-structures, such as self-assembling monolayers, molecular capsules that can encapsulate guest molecules, or chiral frameworks for catalysis. nih.gov

Computational Design and Prediction of New Trifluoromethylated Structures with Desired Research Properties

Advances in computational chemistry provide powerful tools for designing new molecules and predicting their properties before they are ever synthesized in a lab. nih.govkva.se This in silico approach is becoming indispensable for accelerating the discovery of new materials and therapeutic agents. nih.gov

For this compound, computational methods can be applied to:

Predict Reaction Outcomes: Simulate potential reactions and catalytic transformations to identify the most promising synthetic routes and conditions.

Design Novel Derivatives: Use molecular docking and quantitative structure-activity relationship (QSAR) studies to design new molecules based on this scaffold with specific biological targets or material properties. For example, computational analysis of fluorinated selective androgen receptor modulators (SARMs) has been used to understand how fluorination enhances binding affinity to protein targets. acs.org

Analyze Intermolecular Forces: Employ methods like Density Functional Theory (DFT) and the PIXEL method to calculate the interaction energies and understand how derivatives of this compound will self-assemble in the solid state. researchgate.net This is crucial for crystal engineering and the design of materials with specific packing motifs.

By integrating computational prediction with synthetic efforts, researchers can more efficiently explore the vast chemical space accessible from this compound, targeting new structures with precisely tailored properties for a range of scientific applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4,4,4-trifluorobutanol
Diethyl malonate
Trifluoroacetic acid
4′-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2′-(trifluoromethyl)benzonitrile
8-((3,4,4-trifluorobut-3-en-1-yl)thio)-substituted methylxanthines

Q & A

Q. How should researchers reconcile discrepancies in reported melting points or optical rotations?

  • Compare experimental conditions (e.g., solvent purity, heating rates). For optical rotations, ensure consistent solvent choice (e.g., ethanol vs. chloroform) and concentration, as these significantly affect [α]D values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-3-methylbutan-1-ol
Reactant of Route 2
4,4,4-Trifluoro-3-methylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.